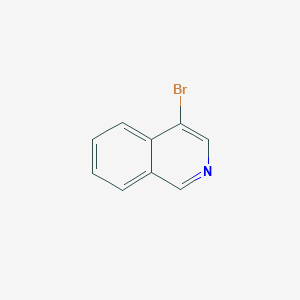













|
REACTION_CXSMILES
|
Cl.[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[N+](C1C=CC=CC=1)([O-])=O.[Br:21]Br.Cl>>[Br:21][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[N:3][CH:4]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1=NC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.22 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a flask equipped with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
thermometer, and stirrer was placed
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear yellow solution
|
|
Type
|
ADDITION
|
|
Details
|
To this solution was added dropwise, via the dropping funnel, over a period of 1 hour and 13 minutes
|
|
Duration
|
13 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating at about 180°C.
|
|
Type
|
CUSTOM
|
|
Details
|
An hour
|
|
Type
|
CUSTOM
|
|
Details
|
to collect in the flask near the condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
15 minutes of heating
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring a very thin slurry of crystals
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
WAIT
|
|
Details
|
After 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
45 minutes of heating
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |